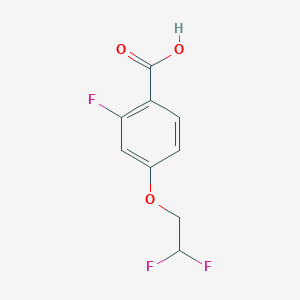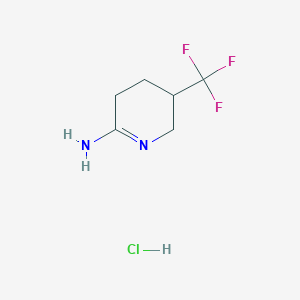
2-Imino-5-(trifluoromethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)piperidin-2-imine hydrochloride is a chemical compound with the molecular formula C6H10ClF3N2 and a molecular weight of 202.61 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further modified by an imine group and hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)piperidin-2-imine hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the piperidine ring. The resulting intermediate is then treated with an appropriate reagent to form the imine group, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 5-(trifluoromethyl)piperidin-2-imine hydrochloride may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)piperidin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(trifluoromethyl)piperidin-2-imine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)piperidin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Trifluoromethylpiperidine: Similar to 5-(trifluoromethyl)piperidin-2-imine hydrochloride but lacks the imine group.
Piperidin-2-imine: Contains the imine group but lacks the trifluoromethyl group.
Uniqueness
5-(trifluoromethyl)piperidin-2-imine hydrochloride is unique due to the presence of both the trifluoromethyl and imine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the imine group allows for specific interactions with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C6H10ClF3N2 |
|---|---|
Molecular Weight |
202.60 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H9F3N2.ClH/c7-6(8,9)4-1-2-5(10)11-3-4;/h4H,1-3H2,(H2,10,11);1H |
InChI Key |
ADGHRMBFXZIAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCC1C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



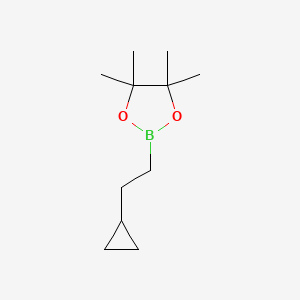
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
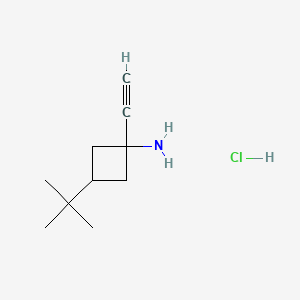
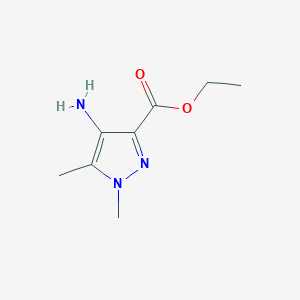
![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
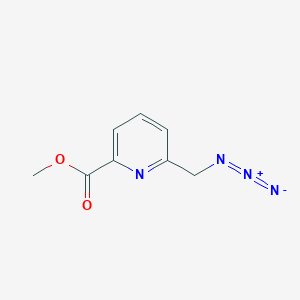
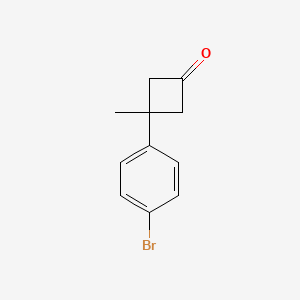
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)
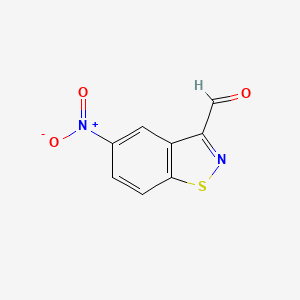
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
